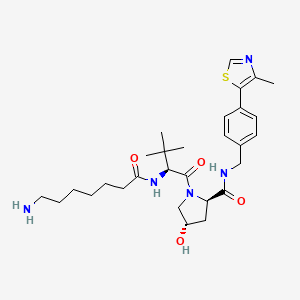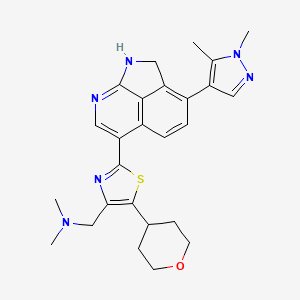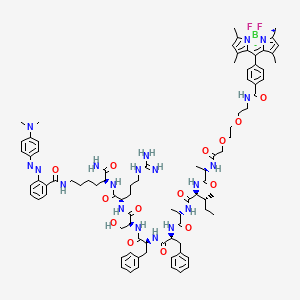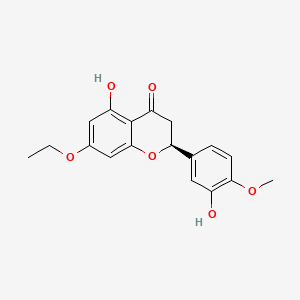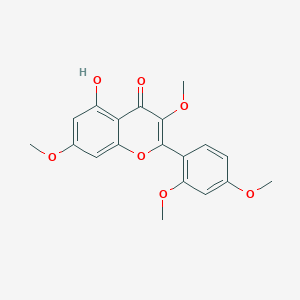
3,7,2',4'-Tetramethoxy-5-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is a flavonoid compound known for its potential biological activities. It is a derivative of flavone, characterized by the presence of methoxy groups at positions 3, 7, 2’, and 4’, and a hydroxyl group at position 5. This compound has been studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a valuable candidate in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted benzaldehydes and acetophenones.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form chalcones.
Cyclization: The chalcones are then cyclized using acidic conditions, often with hydrochloric acid or sulfuric acid, to form the flavone structure.
Industrial Production Methods
Industrial production methods for 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors for the condensation and cyclization steps.
Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures
Análisis De Reacciones Químicas
Types of Reactions
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones
Aplicaciones Científicas De Investigación
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a potential candidate for overcoming multidrug resistance in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone involves:
Inhibition of BCRP/ABCG2: The compound inhibits the breast cancer resistance protein, which is involved in the efflux of drugs from cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.
Molecular Targets: The primary target is the BCRP/ABCG2 transporter protein.
Pathways Involved: The inhibition of BCRP/ABCG2 leads to increased intracellular concentrations of chemotherapeutic drugs, promoting their cytotoxic effects on cancer cells
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Similar structure with methoxy groups at different positions.
3’,4’,7,8-Tetramethoxy-5,6-dihydroxyflavone: Contains additional hydroxyl groups.
3,3’‘,4’‘,5,5’',6,7-Hexamethoxyflavone: Contains more methoxy groups
Uniqueness
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of BCRP/ABCG2. This makes it a valuable compound in cancer research and therapy .
Propiedades
Fórmula molecular |
C19H18O7 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-12(14(8-10)24-3)18-19(25-4)17(21)16-13(20)7-11(23-2)9-15(16)26-18/h5-9,20H,1-4H3 |
Clave InChI |
VHQCDGLXBNYODC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


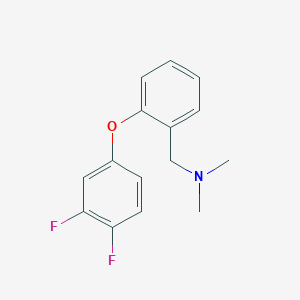
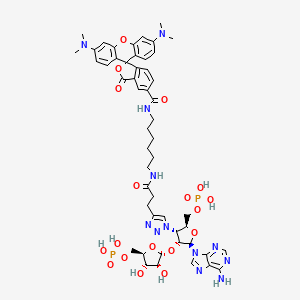
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
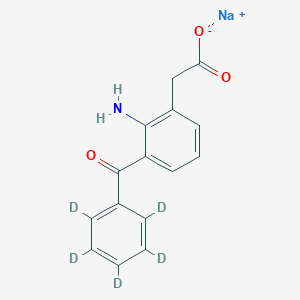
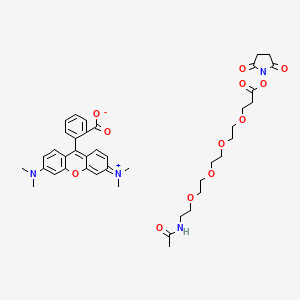
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
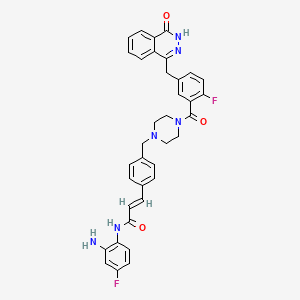

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
